Divergent Chemoselectivity: 5-Bromopent-2-yne Drives Exclusive Allenylation vs. Propargylation by Propargyl Bromide
In a direct comparison under identical Cu-catalyzed, Mn-mediated conditions with aldehydes, the use of the shorter-chain analog 3-bromo-1-propyne (propargyl bromide) resulted in complete conversion to propargyl alcohol products. In stark contrast, employing the 5-bromopent-2-yne isomer 1-bromo-2-pentyne led to the exclusive formation of allenic alcohols, demonstrating that the chain length and substitution pattern of the haloalkyne exert absolute control over the reaction pathway and product identity [1].
| Evidence Dimension | Reaction Chemoselectivity (Product Type) |
|---|---|
| Target Compound Data | Exclusive formation of allenic alcohols (0% propargyl alcohol) |
| Comparator Or Baseline | 3-Bromo-1-propyne (propargyl bromide): Complete conversion to propargyl alcohols (0% allenic alcohol) |
| Quantified Difference | 100% inversion of chemoselectivity |
| Conditions | Aldehyde (0.5 mmol), haloalkyne (1.5 eq.), CuCl (10 mol%), Mn powder (3.0 eq.), CF3COOH (25 mol%), MeCN, room temperature, 24 h |
Why This Matters
This binary, all-or-nothing selectivity is critical for synthetic planning, as it determines the fundamental structure of the downstream product and eliminates the need for separation of complex product mixtures.
- [1] Rongli Zhang, Yanping Xia, Yuchen Yan, Lu Ouyang. Cu‑catalyzed, Mn‑mediated propargylation and allenylation of aldehydes with propargyl bromides. BMC Chemistry, 2022, 16:14. View Source
